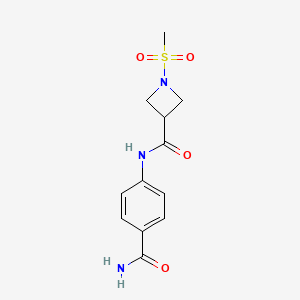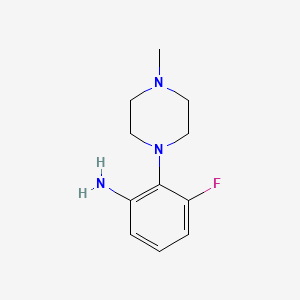
3-Fluoro-2-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular weight of 209.27 . It is an important organic building block used to synthesize substituted aniline products .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it can be used in the synthesis of pyrrolopyrimidine kinase inhibitors . In one method, a glass-lined reactor is charged with t-butanol under vacuum and heated to 40 ± 5 degrees Celsius. The reactor is then filled with nitrogen gas and various compounds are added, including 3-fluoro-4-(4-methylpiperazin-1-yl)aniline .Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-4-(4-methyl-1-piperazinyl)phenylamine . The InChI code is 1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can react with trimethylaluminum in anhydrous CH2Cl2 to form a solution, which can then be quenched with a saturated NH4Cl aqueous solution .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
3-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Applications in Scientific Research:
Synthesis of Substituted Aniline Products
This compound serves as an important organic building block for synthesizing various substituted aniline products, which are valuable in multiple areas of chemical research and pharmaceutical development .
Pyrrolopyrimidine Kinase Inhibitors
It is utilized in the synthesis of pyrrolopyrimidine derivatives, which are studied for their potential as kinase inhibitors. Kinase inhibitors are significant in the treatment of diseases like cancer due to their role in regulating cell functions .
Anti-inflammatory Pharmaceuticals
Research has explored derivatives of this compound for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .
Synthesis of Piperazine Compounds
The compound is used in creating new piperazine derivatives with potential pharmacological activities .
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-2-(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGWIFLFKJZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(4-methylpiperazin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)
![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)


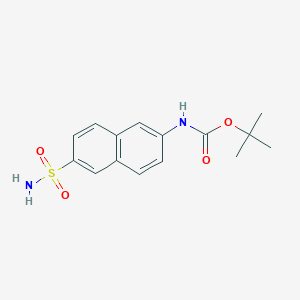

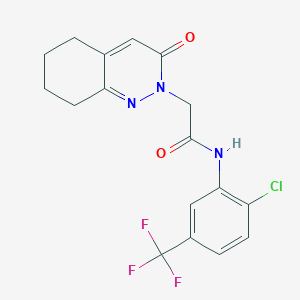
![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)
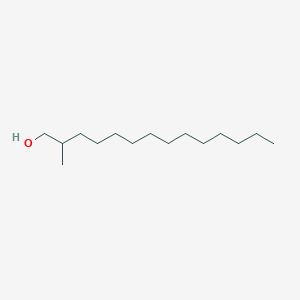
![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)
![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
